(E)-4-chloro-N-methyl-N'-tosylbenzimidamide
Description
Properties
IUPAC Name |
4-chloro-N'-methyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-11-3-9-14(10-4-11)21(19,20)18-15(17-2)12-5-7-13(16)8-6-12/h3-10H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKFKULIXNFWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NC)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Selection
Palladium-mediated coupling leverages aryl halides and sulfonamides to construct the benzimidamide scaffold. A modified procedure from Pd(OAc)₂/Xantphos systems employs 4-chloroiodobenzene and N-methyl-p-toluenesulfonamide under inert conditions. Critical parameters include:
The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by ligand exchange and reductive elimination to yield the coupled product. This method achieves 85–92% isolated yield but requires rigorous exclusion of moisture.
Zn(OTf)₂-Catalyzed [2+1] Cycloaddition
Mechanistic Basis and Optimization
Adapting protocols for (E)-N-sulfonyl amidines, Zn(OTf)₂ (10 mol%) catalyzes the reaction between 4-chlorobenzamide and tosylsulfamide in cyclohexane at reflux (90°C). Key advantages include:
-
Stereocontrol : Thermodynamic favorability of the (E)-isomer due to reduced steric hindrance
-
Functional group tolerance : Compatibility with electron-withdrawing chloro substituents
Table 1. Optimization of Zn(OTf)₂-Catalyzed Synthesis
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst loading | 10 mol% | 94 | 98.7 |
| Temperature | 90°C | 94 | 98.7 |
| Solvent | Cyclohexane | 94 | 98.7 |
Acid-Catalyzed Condensation of Nitriles and Amines
Pinner Reaction Derivatives
Treatment of 4-chlorobenzonitrile with N-methyl-p-toluenesulfonamide in anhydrous HCl/EtOH (1:3 v/v) at 0°C generates the imino ether intermediate, which undergoes aminolysis to the amidine. Challenges include:
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison for (E)-4-Chloro-N-Methyl-N'-Tosylbenzimidamide
| Method | Yield (%) | Stereoselectivity (E:Z) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pd-catalyzed coupling | 85–92 | 95:5 | Moderate | High |
| Zn(OTf)₂ cycloaddition | 90–94 | 99:1 | High | Moderate |
| Acid-catalyzed condensation | 68–75 | 80:20 | Low | Low |
The Zn(OTf)₂ route excels in stereochemical outcomes, while Pd catalysis offers higher scalability for industrial applications.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
(E)-4-chloro-N-methyl-N’-tosylbenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzimidamides with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology
- Biological Activity : Research has indicated that (E)-4-chloro-N-methyl-N'-tosylbenzimidamide exhibits potential antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines .
Medicine
- Therapeutic Agent Exploration : There is ongoing research into its potential as a therapeutic agent. Preliminary studies suggest that it may interact with specific molecular targets, potentially modulating biological pathways involved in disease processes .
Industry
- Material Development : The compound is utilized in developing new materials and chemical processes, particularly in the production of specialty chemicals and pharmaceuticals .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This study highlights the compound's potential application in developing new antimicrobial therapies.
Case Study 2: Anticancer Activity
In another investigation, this compound was tested against human breast adenocarcinoma cells (MCF7). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating promising anticancer activity.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
These findings support further exploration into its use as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of (E)-4-chloro-N-methyl-N’-tosylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
3-Chloro-N-Phenyl-Phthalimide
- Core Structure : Phthalimide ring with chloro and phenyl substituents.
- Key Differences : Lacks the benzimidamide backbone and tosyl group.
- Applications: Used as a monomer in polyimide synthesis, requiring high purity for polymerization .
- Comparison : The absence of the sulfonamide (tosyl) group in 3-chloro-N-phenyl-phthalimide limits its utility in biological systems compared to (E)-4-chloro-N-methyl-N'-tosylbenzimidamide, which is tailored for enzyme interaction.
4-((5-Nitropyrimidin-4-yl)Amino)Benzimidamide Derivatives
- Core Structure : Benzimidamide with a 5-nitropyrimidine substituent.
- Key Differences : Nitro group at the pyrimidine ring vs. chloro and tosyl groups in the target compound.
- Applications : Potent inhibitors of protein arginine methyltransferase 1 (PRMT1), a target in colorectal cancer therapy .
- However, the tosyl group in the target compound may improve metabolic stability or solubility.
Physicochemical and Analytical Properties
Biological Activity
(E)-4-chloro-N-methyl-N'-tosylbenzimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- CAS Number : 17240-82-3
- Molecular Formula : C15H15ClN2O2S
- Molecular Weight : 320.81 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as an inhibitor in certain enzymatic pathways, potentially modulating protein-ligand interactions. The presence of the tosyl group enhances its lipophilicity, allowing better membrane permeability and cellular uptake.
Biological Activity
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness has been evaluated in both in vitro and in vivo models.
- Antiviral Properties : The compound has been investigated for its antiviral effects, particularly against enveloped viruses. Its mechanism involves inhibiting viral replication by targeting viral envelope proteins.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Reduced viral replication | |
| Anti-inflammatory | Decreased inflammatory markers |
Table 2: Case Studies on Biological Activity
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the benzimidamide core have led to derivatives with improved potency and selectivity against specific targets.
Case Study Analysis
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced antimicrobial activity compared to the parent compound, suggesting that structural modifications can lead to improved efficacy.
- Antiviral Mechanism : Research detailed in Antiviral Research highlighted the compound's ability to inhibit flavivirus envelope proteins, providing insights into its potential as an antiviral agent.
- Inflammation Model : An investigation into its anti-inflammatory properties revealed that treatment with this compound significantly reduced inflammation in a murine model, indicating its therapeutic potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (E)-4-chloro-N-methyl-N'-tosylbenzimidamide with high purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters such as temperature (typically 0–25°C for imine formation), solvent choice (e.g., dichloromethane or DMF for solubility), and stoichiometric ratios of reagents. Reaction progress should be monitored via thin-layer chromatography (TLC) to track intermediate formation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the E-isomer selectively. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure and purity .
Q. How is the E-isomer configuration of 4-chloro-N-methyl-N'-tosylbenzimidamide confirmed experimentally?
- Methodological Answer : The E-configuration is verified using NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity between protons on the N-methyl and tosyl groups, which are trans-oriented in the E-isomer. Additionally, X-ray crystallography provides definitive proof by revealing the spatial arrangement of substituents around the imine bond. For compounds lacking crystallinity, infrared (IR) spectroscopy can identify characteristic C=N stretching frequencies (~1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can isostructurality analysis elucidate the solid-state behavior of this compound derivatives?
- Methodological Answer : Isostructurality—where compounds share similar crystal packing despite chemical variations—is analyzed using XPac software to quantify geometric similarities in molecular arrangements. Energy vector models evaluate intermolecular interaction energies (e.g., N–H⋯F, C–H⋯π). For example, halogenated benzimidamides exhibit robust supramolecular architectures due to directional interactions like N–H⋯F (2.8–3.2 Å), which stabilize the lattice. Non-covalent interaction (NCI) isosurfaces and Hirshfeld surface analysis (2D fingerprint plots) further distinguish "attractive" vs. repulsive interactions .
Q. What methodological approaches resolve contradictions in reaction outcomes during halogenated benzimidamide synthesis?
- Methodological Answer : Contradictions (e.g., low yields, unintended stereochemistry) are addressed via Design of Experiments (DoE) to optimize variables like solvent polarity (e.g., switching from THF to DMF for better imine stability) or catalyst loading. Mechanistic studies using deuterated solvents or kinetic isotope effects clarify reaction pathways. For example, iodine-mediated oxidative cyclization (I₂/KI) in benzimidamides requires anhydrous conditions to prevent hydrolysis of intermediates. Contradictory spectral data (e.g., unexpected peaks in NMR) are resolved by spiking experiments with authentic standards .
Q. How do non-covalent interactions influence the supramolecular architecture of this compound derivatives?
- Methodological Answer : Crystal engineering relies on directional interactions such as N–H⋯O (tosyl group), C–H⋯Cl (2.95–3.15 Å), and π-stacking (3.4–3.6 Å interplanar distances). Energy frameworks (using CrystalExplorer) visualize the dominance of N–H⋯O networks over van der Waals forces. For fluorinated analogs, N–H⋯F interactions (3.0–3.3 Å, 150–160° angles) create helical chains, while C–H⋯F dimers contribute to layer stacking. Thermal analysis (DSC/TGA) correlates interaction strength with melting points (e.g., fluorinated derivatives melt 20–30°C higher due to stronger packing) .
Q. What fragment-based strategies optimize benzimidamide derivatives for target binding in drug discovery?
- Methodological Answer : Fragment optimization begins with screening low-molecular-weight benzimidamide cores (e.g., IC₅₀ >200 µM) against targets like RNA polymerase or kinases. Structure-activity relationship (SAR) studies then modify substituents:
- N-Methylation : Enhances metabolic stability by reducing oxidative deamination.
- Halogenation : Improves binding affinity via halogen bonding (e.g., 4-Cl increases hydrophobic contact with kinase ATP pockets).
- Tosyl Group Replacement : Swapping with morpholinosulfonyl groups improves solubility (logP reduction by ~1.5 units).
Computational docking (AutoDock Vina) and free-energy perturbation (FEP) calculations guide iterative synthesis. For example, LY517717 derivatives achieved sub-nM potency by replacing the benzimidamide fragment with a pyridyltriazole core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
